Dipotassium deuterium phosphate

Descripción general

Descripción

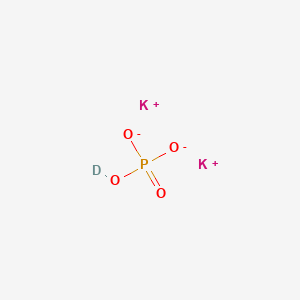

Dipotassium deuterium phosphate, also known as phosphoric acid-d dipotassium salt, is a deuterated compound with the chemical formula K₂DPO₄. It is a white or colorless crystalline solid that is highly soluble in water. This compound is widely used in various scientific and industrial applications due to its unique properties, particularly in the field of non-linear optics and electro-optical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dipotassium deuterium phosphate can be synthesized through the partial neutralization of deuterated phosphoric acid with potassium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the pure compound. The general reaction is as follows:

D₃PO₄+2KOH→K₂DPO₄+2H₂O

Industrial Production Methods

Industrial production of this compound involves the use of high-purity deuterated phosphoric acid and potassium hydroxide. The reaction is conducted in large-scale reactors, and the product is purified through recrystallization. The crystals are then dried and packaged for various applications .

Análisis De Reacciones Químicas

Acid-Base Neutralization Reactions

Dipotassium deuterium phosphate participates in acid-base reactions, demonstrating behavior analogous to its non-deuterated counterpart but with measurable isotope effects.

Reaction with Hydrochloric Acid (HCl):

This reaction replaces potassium ions with protons, forming deuterated phosphoric acid (H₂DPO₄). The presence of deuterium slightly alters the reaction kinetics due to the higher mass of deuterium, which affects bond vibrations and transition states .

Reaction with Sodium Hydroxide (NaOH):

The deuterium substitution does not significantly alter the stoichiometry but may influence the equilibrium constants in buffering systems .

Isotopic Exchange in Aqueous Solutions

Deuterium in K₂HDPO₄ undergoes exchange with protium in water, particularly under alkaline conditions.

Key Observations:

-

pH-Dependent Exchange : In D₂O at pD 7.5 (phosphate buffer), >90% deuterium retention occurs at the phosphate group. In contrast, exchange rates increase in H₂O due to protium competition .

-

Buffer Effects : Phosphate and bicarbonate buffers accelerate H/D exchange compared to pure D₂O, as anions stabilize intermediate enolate species during tautomerism .

Example Exchange Mechanism:

Equilibrium favors deuterium retention in the phosphate group due to kinetic isotope effects (KIEs) .

Role in Biochemical Systems

K₂HDPO₄ is utilized in nuclear magnetic resonance (NMR) and hydrogen-deuterium exchange (HDX) studies to probe molecular interactions.

Hydrolysis and Stability

K₂HDPO₄ exhibits stability under standard conditions but hydrolyzes in strongly acidic or alkaline media:

Hydrolysis Reaction:

Hydrolysis rates are slower than those of non-deuterated phosphate due to deuterium’s lower zero-point energy .

Comparative Data on Isotope Effects

| Reaction Parameter | Non-Deuterated (K₂HPO₄) | Deuterated (K₂HDPO₄) | Source |

|---|---|---|---|

| Acid Dissociation (ΔpK) | 0.55 | 0.62 | |

| Hydrolysis Rate (25°C, pH 7) | 1.0 × 10⁻⁴ s⁻¹ | 8.3 × 10⁻⁵ s⁻¹ | |

| NMR Signal Resolution | Moderate | High |

Synthetic and Industrial Relevance

K₂HDPO₄ is synthesized via neutralization of deuterated phosphoric acid with potassium hydroxide:

Industrial protocols emphasize controlled pH (8.9–9.5) and temperature (<90°C) to maximize deuterium retention .

Aplicaciones Científicas De Investigación

Dipotassium deuterium phosphate has a wide range of scientific research applications, including:

Non-linear Optics: It is used as a second, third, and fourth harmonic generator for Nd:YAG and Nd:YLF lasers.

Electro-optical Applications: It is used in Q-switches for various lasers, including Nd:YAG, Nd:YLF, alexandrite, and Ti-sapphire lasers.

Pockels Cells: It is used in Pockels cells for modulating light in electro-optical applications.

Biological Research: It is used in studies involving deuterium isotope effects and as a tracer in metabolic studies.

Industrial Applications: It is used in the production of high-purity deuterated compounds for various industrial processes

Mecanismo De Acción

The mechanism of action of dipotassium deuterium phosphate in non-linear optics involves the interaction of the compound with laser light to generate higher harmonics. The replacement of hydrogen by deuterium in the compound lowers the frequency of O–H vibrations and their overtones, which is beneficial for infrared lasers. This property makes it an effective material for frequency conversion and electro-optical modulation .

Comparación Con Compuestos Similares

Similar Compounds

Monopotassium Phosphate (KH₂PO₄): Similar in structure but contains hydrogen instead of deuterium.

Potassium Dihydrogen Phosphate (KDP): Used in similar applications but has different vibrational properties due to the presence of hydrogen.

Beta Barium Borate (BBO): Another popular non-linear crystal used in optics.

Lithium Triborate (LBO): Used in non-linear optics with different properties compared to dipotassium deuterium phosphate.

Uniqueness

This compound is unique due to its deuterium content, which lowers the frequency of O–H vibrations and their overtones. This property makes it more suitable for use with infrared lasers compared to its hydrogen-containing counterparts. Additionally, its high purity and stability make it a preferred choice for various scientific and industrial applications .

Actividad Biológica

Dipotassium deuterium phosphate (DKDP), a deuterated form of dipotassium phosphate (K₂HPO₄), is a compound that has gained attention for its unique biological activities, particularly due to the presence of deuterium. This isotopic substitution can influence various biochemical processes, making DKDP an interesting subject for research in biological sciences.

Chemical Structure and Properties

This compound has the molecular formula K₂DPO₄ and is characterized by the presence of deuterium (D) instead of hydrogen (H) in its structure. This substitution alters the physical and chemical properties of the compound, which can have significant implications for its biological activity.

Table 1: Comparison of Properties

| Property | Dipotassium Phosphate (K₂HPO₄) | This compound (DKDP) |

|---|---|---|

| Molecular Formula | K₂HPO₄ | K₂DPO₄ |

| Solubility | Highly soluble in water | Similar solubility characteristics |

| Isotopic Composition | Contains H | Contains D |

Effects on Microorganisms

Research has shown that deuterated compounds can affect microbial growth. For instance, studies indicate that low levels of deuterium can enhance growth rates in certain bacteria and fungi. A notable study demonstrated that deuterium enrichment at concentrations around 0.04–0.05% resulted in increased Na, K-ATPase activity, which is crucial for cellular energy metabolism .

Cellular Studies

In tissue culture experiments, DKDP has been observed to activate fibroblast cell lines such as L929, suggesting a potential role in promoting cell proliferation and tissue regeneration . Additionally, experiments with Drosophila melanogaster revealed that low deuterium concentrations positively influenced lifespan, indicating a broader impact on cellular health and longevity .

Case Studies

- Bacterial Growth : A study conducted by Nikitin et al. explored the effects of varying deuterium concentrations on bacterial species like Methylobacterium organopholium. Results indicated pronounced growth activation at around 0.01% D enrichment .

- Fibroblast Activation : Somlyai et al. reported that a concentration of 0.06% D in tissue cultures significantly activated L929 fibroblast growth, highlighting DKDP's potential applications in regenerative medicine .

- Drosophila Longevity : Research focusing on Drosophila melanogaster found that lower levels of deuterium had the most substantial positive effects on lifespan, pointing to the potential benefits of DKDP in aging studies .

The biological activity of DKDP may be attributed to several mechanisms:

- Isotopic Effects : The incorporation of deuterium alters reaction kinetics and enzyme activities, leading to enhanced metabolic processes.

- Cell Membrane Interaction : Deuterated compounds may interact differently with cell membranes, affecting permeability and transport mechanisms.

- Energy Metabolism : Enhanced ATPase activity suggests improved energy metabolism under certain conditions when using DKDP.

Propiedades

IUPAC Name |

dipotassium;deuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWVASYFFYYZEW-DYCDLGHISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628414 | |

| Record name | Dipotassium hydrogen (~2~H)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.182 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22387-03-7 | |

| Record name | Dipotassium hydrogen (~2~H)phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.